CBFβ-SMMHC:RUNX1 Inhibition: Direct Head-to-Head Comparison Demonstrates Critical Role of 6-Methoxy Group
In a direct, within-assay comparison using a fluorescence resonance energy transfer (FRET) assay, the target compound, 6-methoxy-2-pyridin-2-yl-1H-benzimidazole (AI-4-57), demonstrated inhibitory activity against the CBFβ-SMMHC:RUNX1 interaction with an IC50 of 22 μM [1]. In stark contrast, the comparator compound AI-4-88, which is a derivative lacking the methoxy functionality, was completely inactive in the same assay [1]. This data unequivocally identifies the 6-methoxy group as essential for target engagement and inhibitory function.
| Evidence Dimension | Inhibition of CBFβ-SMMHC binding to RUNX1 Runt domain |
|---|---|
| Target Compound Data | IC50 = 22 μM |
| Comparator Or Baseline | AI-4-88 (derivative lacking methoxy group) |
| Quantified Difference | Target compound is active; comparator is inactive (no measurable IC50) |
| Conditions | FRET assay with Venus-CBFβ-SMMHC and RUNX1 Runt domain |
Why This Matters
This confirms that the 6-methoxy substituent is not an optional feature but a mandatory structural requirement for its defined biochemical activity, directly informing scientific selection for CBFβ-SMMHC-related research.
- [1] Illendula, A., Pulikkan, J. A., Zong, H., Grembecka, J., Xue, L., Gilmour, J., ... & Bushweller, J. H. (2015). A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice. Science, 347(6223), 779-784. View Source
